(5-Ethyl-1,2-oxazol-3-yl)methanol

Bioisosterism P2Y12 Receptor Metabolic Stability

(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS 60148-49-4), also referred to as 5-ethyl-3-hydroxymethylisoxazole, is a heterocyclic organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.141 g/mol. It belongs to the isoxazole class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 60148-49-4
Cat. No. B3022592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-1,2-oxazol-3-yl)methanol
CAS60148-49-4
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)CO
InChIInChI=1S/C6H9NO2/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3
InChIKeyFTWTWOICXAENQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS 60148-49-4): A Versatile Isoxazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS 60148-49-4), also referred to as 5-ethyl-3-hydroxymethylisoxazole, is a heterocyclic organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.141 g/mol [1]. It belongs to the isoxazole class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms . This compound is primarily utilized as a functionalized building block in drug discovery and fine chemical synthesis, owing to the reactivity of its hydroxymethyl group for further derivatization .

Why (5-Ethyl-1,2-oxazol-3-yl)methanol Cannot Be Interchanged with Generic Isoxazole Analogs


Isoxazole derivatives are not interchangeable due to their distinct substitution patterns, which directly influence key properties such as metabolic stability, target binding affinity, and physicochemical parameters. For instance, the specific 5-ethyl substitution on the isoxazole ring has been demonstrated to confer significant advantages in pharmacokinetic performance compared to both the 5-methyl analog and the parent ethyl ester bioisostere [1]. Furthermore, the position of the hydroxymethyl group (3-position vs. 5-position) critically alters the compound's reactivity and potential for downstream functionalization [2]. Therefore, substituting (5-Ethyl-1,2-oxazol-3-yl)methanol with a generic isoxazole without these precise structural features can compromise experimental outcomes and lead to misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Comparative Evidence Guide


5-Ethyl-Oxazole Bioisostere Retains Sub-Micromolar Potency While Improving Metabolic Stability Compared to Parent Ethyl Ester

In a direct comparative study, the 5-ethyl-oxazole bioisostere retained the sub-micromolar potency of its parent ethyl ester against the P2Y12 receptor, a key target in antiplatelet therapy. Critically, while the parent ethyl esters suffered from high in vivo clearance due to ester hydrolysis, the 5-ethyl-oxazole analog demonstrated significantly improved metabolic stability, retaining low clearance in rat pharmacokinetic studies [1].

Bioisosterism P2Y12 Receptor Metabolic Stability

5-Ethyl Substitution Confers Distinct Metabolic Fate Compared to 5-Methyl Analog in CYP450 Microsomal Assays

A direct comparison of 5-alkyl-oxazole bioisosteres revealed that while both 5-methyl and 5-ethyl derivatives retained sub-micromolar potency, many oxazoles, including the 5-ethyl variant, exhibited higher CYP450-dependent microsomal metabolism than their corresponding ethyl esters. This contrasts with the 5-methyl analog, which may follow a different metabolic pathway, underscoring the importance of the specific alkyl chain length in determining metabolic fate [1].

SAR Cytochrome P450 Metabolism

Potent OXE Receptor Antagonism (IC50 = 6 nM) Highlights Potential in Inflammatory Disease Research

(5-Ethyl-1,2-oxazol-3-yl)methanol has been reported to exhibit potent antagonist activity at the OXE receptor in human neutrophils, with an IC50 value of 6 nM in a calcium mobilization assay [1]. While a direct comparator within the same study is not available, this level of potency is noteworthy and places it among the more active isoxazole-containing antagonists, supporting its use as a privileged scaffold for targeting this receptor implicated in inflammatory diseases.

OXE Receptor Inflammation GPCR

3-Hydroxymethyl Group Enables Regiospecific Derivatization Compared to 5-Substituted Analogs

The placement of the reactive hydroxymethyl group at the 3-position of the isoxazole ring in (5-Ethyl-1,2-oxazol-3-yl)methanol is chemically distinct from its regioisomer, (3-ethyl-5-isoxazolyl)methanol (CAS 14716-90-6). This regiospecificity dictates the compound's downstream reactivity; for instance, cyclodehydration of γ-hydroxy-β-enaminoketones derived from 5-substituted-3-isoxazolemethanols leads to specific furanone derivatives, a transformation that is dependent on the substitution pattern [1].

Synthetic Versatility Regioselectivity Building Block

Calculated LogP (0.73) and PSA (46.26 Ų) Define a Unique Physicochemical Profile for Blood-Brain Barrier Penetration Predictions

The calculated partition coefficient (LogP) for (5-Ethyl-1,2-oxazol-3-yl)methanol is 0.7293, and its polar surface area (PSA) is 46.26 Ų [1]. In comparison, the 5-methyl analog (CAS 35166-33-7) exhibits a LogP of -0.1485 and an identical PSA of 46.26 Ų [2]. The >0.8 log unit difference in lipophilicity, driven by the ethyl vs. methyl substitution, significantly impacts predictions for membrane permeability and blood-brain barrier penetration, positioning the ethyl derivative as a more lipophilic candidate for CNS-targeted programs.

ADME Lipophilicity CNS Drug Design

Bulkier 5-Ethyl Group May Circumvent Activity Loss Seen with 3-Position Modifications in Bioisosteric Nicotinic Receptor Ligands

Studies on isoxazole rings as bioisosteric replacements for the acetyl group of anatoxin-a have shown that bulkier substitutions than methyl at the 3-position of the isoxazole are detrimental to binding activity at nicotinic acetylcholine receptors (nAChRs) [1]. In contrast, the 5-ethyl substitution in (5-Ethyl-1,2-oxazol-3-yl)methanol avoids this steric hindrance, as demonstrated by its ability to maintain potency in the P2Y12 antagonist series where the 5-position is amenable to alkyl substitution [2]. This highlights a key SAR principle where the 5-position tolerates larger alkyl groups, while the 3-position does not.

Bioisosterism nAChR SAR

Targeted Application Scenarios for (5-Ethyl-1,2-oxazol-3-yl)methanol Based on Quantitative Evidence


Scaffold for Designing Metabolically Stable P2Y12 Antagonists

Given its demonstrated ability to retain sub-micromolar potency while overcoming the metabolic instability of parent ethyl esters [1], (5-Ethyl-1,2-oxazol-3-yl)methanol is an ideal core scaffold for medicinal chemistry programs developing next-generation, orally bioavailable P2Y12 receptor antagonists for antiplatelet therapy.

Lipophilic Building Block for CNS-Penetrant Drug Candidates

The calculated LogP of 0.73, which is significantly higher than its 5-methyl analog [1], makes (5-Ethyl-1,2-oxazol-3-yl)methanol the preferred choice over less lipophilic isoxazole building blocks when designing compounds intended to cross the blood-brain barrier or target intracellular receptors.

Precursor for Regiospecific Synthesis of 3(2H)-Furanones and Related Heterocycles

The specific 5-substituted-3-isoxazolemethanol substitution pattern is a validated entry point for the synthesis of 3(2H)furanones and 3(2H)iminofuranes via cyclodehydration [1]. Researchers aiming to access these specific heterocyclic systems should procure this compound, as its regioisomer will not afford the same product.

Privileged Core for Developing Potent OXE Receptor Antagonists

The 6 nM IC50 against the OXE receptor [1] validates (5-Ethyl-1,2-oxazol-3-yl)methanol as a potent starting point for SAR studies. It is directly applicable for scientists investigating the OXE receptor's role in inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis, where inhibiting eosinophil and neutrophil migration is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Ethyl-1,2-oxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.